2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-en-1-yl)quinazolin-4(3H)-one
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Overview
Description
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a sulfanyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps. One common method starts with the alkylation of sodium 4-(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one. This reaction yields the intermediate compound, which is then further reacted with 2-methylprop-2-en-1-yl groups under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The bromophenyl group and the quinazolinone core are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}PYRIMIDIN-4(3H)-ONES: Shares a similar bromophenyl and sulfanyl group but has a pyrimidinone core instead of a quinazolinone core.
3-(4-BROMOPHENYL)-3-HYDROXY-7-TRIFLUOROMETHYL-2,3-DIHYDRO[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE: Contains a bromophenyl group and a thiazolopyrimidinone core.
Uniqueness
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPROP-2-EN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with a bromophenyl and sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H17BrN2O2S |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(2-methylprop-2-enyl)quinazolin-4-one |
InChI |
InChI=1S/C20H17BrN2O2S/c1-13(2)11-23-19(25)16-5-3-4-6-17(16)22-20(23)26-12-18(24)14-7-9-15(21)10-8-14/h3-10H,1,11-12H2,2H3 |
InChI Key |
NVRYPUNIDXSDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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